7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely explored for its kinase inhibitory and anticancer properties. Structurally, it features:
Properties
IUPAC Name |
7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-25-21-18(22(29)26(2)23(25)30)13-19(27(21)14-15-7-5-4-6-8-15)20(28)24-16-9-11-17(31-3)12-10-16/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBIBXONDQQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a heterocyclic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure featuring a pyrrolo-pyrimidine core. The presence of the methoxyphenyl and benzyl groups is believed to influence its biological activity significantly.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit notable antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study found that modifications in the structure, particularly the substitution patterns on the aromatic rings, can enhance the antiproliferative activity against cancer cells such as HT-29 and Jurkat cells. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo... | HT-29 | 1.98 ± 1.22 | Apoptosis induction |
| Similar Derivative | Jurkat | <1.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
Another significant area of interest is the compound's potential as an enzyme inhibitor . Specifically, it has been investigated as a DprE1 inhibitor for tuberculosis treatment. DprE1 plays a crucial role in the biosynthesis of mycobacterial cell walls; thus, inhibiting this enzyme could lead to effective therapeutic strategies against Mycobacterium tuberculosis.
Case Study 1: Antitumor Efficacy
In a controlled study involving various derivatives of pyrrolo[2,3-d]pyrimidines, researchers reported that compounds similar to 7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing cytotoxicity.
Case Study 2: Antimicrobial Testing
A comparative analysis was conducted on several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antimicrobial activity compared to traditional antibiotics. The study suggested that these compounds could be promising candidates for further development in treating resistant infections.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) which indicate that the presence of electron-donating groups like methoxy significantly enhances biological activity. Furthermore, molecular docking studies suggest strong binding affinities with target enzymes involved in cancer and microbial resistance pathways.
Scientific Research Applications
This compound has shown promising biological activity predominantly in the field of oncology. Its mechanism of action primarily involves the inhibition of receptor tyrosine kinases (RTKs) that are crucial in cancer progression and angiogenesis.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways required for cancer cell division.
- Suppression of Angiogenesis : By targeting receptors such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), it inhibits the formation of new blood vessels necessary for tumor growth.
Oncology
The primary application of this compound is in cancer treatment where it has been observed to inhibit tumor growth through its action on RTKs. Studies have demonstrated that it can significantly reduce the proliferation of various cancer cell lines.
Anti-inflammatory Properties
Recent investigations indicate potential anti-inflammatory effects, suggesting that this compound may also be beneficial in treating inflammatory diseases by modulating immune responses.
Study 1: Antitumor Activity
A study published in Pharmaceuticals evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant apoptosis induction in treated cells.
Study 2: Molecular Docking Studies
In silico docking studies have provided insights into the binding interactions between this compound and its target receptors. These studies suggest high affinity for VEGFR-2 and EGFR, supporting its potential as a lead compound for drug development.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 8h | 7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 83% | |
| 2M NaOH, 80°C, 6h | Same as above | 78% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the C2 and C4 positions.
Key Factor : Steric hindrance from the 1,3-dimethyl groups slightly reduces reaction rates compared to unsubstituted analogs .
Alkylation and Arylation at the Benzyl Position
The benzyl group participates in hydrogenolysis and cross-coupling reactions.
Note : Ionic liquids (e.g., [BMIM]BF₄) enhance reaction efficiency in cross-coupling by stabilizing intermediates.
Cyclization and Condensation Reactions
The pyrrolopyrimidine core undergoes cycloadditions and Mannich reactions to form polycyclic derivatives.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| HCHO, RNH₂, EtOH, reflux | Mannich reaction | 8-aminomethyl derivatives | 55–68% | |
| Ac₂O, BF₃·Et₂O, CH₂Cl₂, 0°C | Acetylation at N7 | 7-acetylbenzyl derivative | 81% |
Example : Reaction with formaldehyde and methylamine produces a fused quinazoline system under mild conditions .
Halogenation and Functionalization
Electrophilic halogenation occurs at the pyrrole moiety under controlled conditions.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NBS, AIBN, CCl₄, 80°C | Radical bromination | 5-bromo derivative | 63% | |
| I₂, HNO₃, H₂SO₄, 50°C | Iodination | 5-iodo analog | 48% |
Selectivity : Halogens preferentially substitute at the C5 position due to radical stability .
Oxidation and Reduction Pathways
The dioxo groups and aromatic rings undergo redox transformations.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaBH₄, MeOH, 0°C | Reduction of carbonyl | Partially reduced diol intermediate | 52% | |
| KMnO₄, H₂O, 100°C | Oxidation of benzyl group | 7-(benzoic acid)-substituted derivative | 67% |
Limitation : Over-oxidation may occur with strong agents like KMnO₄, requiring precise stoichiometry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Structural and Functional Insights
Core Modifications
- 7-Position Substitutions: The 7-benzyl group in the target compound contrasts with 7-cyclopentyl () and 7-(2-methoxyphenyl) (). Benzyl substituents (as in the target compound) may enhance blood-brain barrier penetration compared to polar groups like sulfamoylphenyl .
Carboxamide Variations
- The N-(4-methoxyphenyl)carboxamide in the target compound differs from N,N-dimethylcarboxamide () and N-(2-methoxyphenyl) (). Methoxy groups at the para position (target compound) may optimize π-stacking with aromatic residues in kinase ATP-binding pockets .
Yield Optimization Challenges
- Bulky groups (e.g., benzyl, cyclopentyl) may lower yields due to steric hindrance during coupling steps .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Synthesis typically involves multi-step protocols, such as condensation of pyrrolo-pyrimidine precursors with benzyl and methoxyphenyl groups. Key steps may include:
- Cyclization reactions under reflux with catalysts (e.g., triethylamine) in solvents like dimethylformamide (DMF) .
- Introduction of the benzyl group via nucleophilic substitution or coupling reactions .
- Final carboxamide formation using activating agents like EDCI/HOBt . Reaction progress is monitored via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic methods are most reliable for structural characterization?
- NMR Spectroscopy : Critical for confirming substituent positions (e.g., benzyl, methoxyphenyl) and detecting tautomeric forms in solution .
- HPLC-MS : Validates molecular weight and purity, especially for detecting byproducts from incomplete cyclization .
- FT-IR : Identifies carbonyl (dioxo) and amide functional groups .
Q. What are the solubility challenges, and how can they be addressed during in vitro assays?
The compound’s lipophilic benzyl and methoxyphenyl groups limit aqueous solubility. Strategies include:
- Using co-solvents (e.g., DMSO:water mixtures) below cytotoxic thresholds .
- Formulating with surfactants (e.g., Tween-80) or cyclodextrins .
Q. How can researchers ensure purity during large-scale synthesis?
- Chromatographic Purification : Column chromatography (silica gel, gradient elution) for intermediates; preparative HPLC for the final product .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove residual impurities .
Q. What computational tools are used for preliminary docking studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like kinases or receptors .
- DFT Calculations : Assess electronic properties of the pyrrolo-pyrimidine core for reactivity predictions .
Advanced Questions
Q. How can conflicting NMR data (e.g., tautomerism or dynamic exchange) be resolved?
- Variable-Temperature NMR : Identify temperature-dependent shifts caused by tautomeric equilibria .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns .
Q. What experimental design principles apply when optimizing reaction yields?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to pinpoint rate-limiting steps .
Q. How to validate the compound’s mechanism of action against a hypothesized biological target?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
- CRISPR Knockout Models : Confirm target dependency by comparing efficacy in wild-type vs. knockout cell lines .
- Thermal Shift Assays : Detect stabilization of target proteins upon compound binding .
Q. How to address discrepancies between in vitro and in vivo bioassay results?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo efficacy .
Q. What strategies mitigate off-target effects in cell-based assays?
- Counter-Screening : Test against panels of related targets (e.g., kinase families) to assess selectivity .
- Proteomics Profiling : Use affinity pulldowns with SILAC labeling to identify unintended interactors .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise intermediate characterization to isolate bottlenecks (e.g., low cyclization efficiency) .
- Data Contradictions : Cross-validate spectral data with synthetic controls (e.g., analogs with single substituent changes) .
- Biological Assays : Include orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
